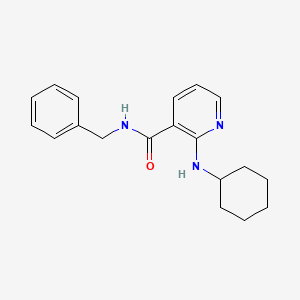![molecular formula C22H30N2O4 B6082336 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6082336.png)
7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Dimebon, is a small molecule drug that has been studied extensively for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been investigated for its ability to treat various neurological disorders, including Alzheimer's disease and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to enhance the activity of these systems, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine and dopamine in the brain, as well as decreased levels of amyloid beta, a protein associated with Alzheimer's disease. 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to improve mitochondrial function and reduce oxidative stress, both of which are thought to play a role in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one for lab experiments is its relatively low toxicity, which allows for higher dosages to be used in animal studies. However, the compound is also highly lipophilic, which can make it difficult to administer and study in vivo. Additionally, the exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is in the development of more targeted derivatives of the compound, which may have improved efficacy and fewer side effects. Another area of interest is in the use of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is ongoing research into the potential use of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in other areas, such as cancer treatment and cardiovascular disease.
Synthesemethoden
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that begins with the reaction of 2,3-dimethoxybenzylamine and 4-pentenoic acid to form an intermediate compound. This intermediate is then reacted with a diazalactam to produce the final product, 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. The synthesis process has been refined over the years, with various modifications made to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In particular, it has shown promise in the treatment of Alzheimer's disease, Huntington's disease, and Parkinson's disease. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been shown to have neuroprotective effects in models of Huntington's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-10-19(25)24-14-12-22(16-24)11-7-13-23(21(22)26)15-17-8-6-9-18(27-2)20(17)28-3/h4,6,8-9H,1,5,7,10-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJBNKSUMLURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B6082289.png)
![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6082324.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![cyclohexyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6082329.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)